molecular formula C11H22N2O2 B569454 (S)-1-Boc-2-Methyl-[1,4]diazepane CAS No. 1035226-84-6

(S)-1-Boc-2-Methyl-[1,4]diazepane

Cat. No. B569454
M. Wt: 214.309
InChI Key: FPUHWSHGYILARO-VIFPVBQESA-N
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Description

“(S)-1-Boc-2-Methyl-[1,4]diazepane” is a compound with the molecular formula C11H22N2O2 . It is also known by other names such as “(S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate” and "(2S)-Hexahydro-2-methyl-1H-1,4-diazepine-1-carboxylic Acid 1,1-Dimethylethyl Ester" . The compound is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,4-diazepane derivatives has been a subject of active research . A study describes an efficient two-step continuous flow synthesis of diazepam, a 1,4-diazepane derivative . Another study discusses the use of imine reductase-catalyzed intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes .


Molecular Structure Analysis

The molecular structure of “(S)-1-Boc-2-Methyl-[1,4]diazepane” can be represented by various descriptors such as its IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .


Chemical Reactions Analysis

1,4-Diazepines, including “(S)-1-Boc-2-Methyl-[1,4]diazepane”, are associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-Boc-2-Methyl-[1,4]diazepane” include a molecular weight of 214.30 g/mol, XLogP3-AA of 1.2, one hydrogen bond donor count, three hydrogen bond acceptor counts, and two rotatable bond counts .

Scientific Research Applications

Enantioselective Synthesis

A study by Antolak et al. (2014) showcases the enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, leading to quinolone-2,4-diones with high enantioselectivity. This reaction offers an efficient route to a potentially useful drug scaffold, highlighting the compound's role in facilitating enantioselective transformations (Antolak et al., 2014).

Chemical Structure Analysis

The structural analysis of a related compound by Toze et al. (2011) details a molecule with a fused pentacyclic system, including a seven-membered 1,4-diazepane ring, demonstrating the complex's potential for forming intricate chemical structures with significant implications for drug design and synthesis (Toze et al., 2011).

Synthesis of Key Intermediates

Gomi et al. (2012) describe a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for Rho-kinase inhibitors, underlining the significance of (S)-1-Boc-2-Methyl-[1,4]diazepane in the synthesis of pharmaceutically relevant compounds (Gomi et al., 2012).

Novel Compound Synthesis

The research by Moser and Vaughan (2004) on the synthesis and characterization of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and 1,4-di-[2-aryl-1-diazenyl]-1,4-diazepanes introduces new triazenes, showcasing the adaptability of 1,4-diazepane derivatives in the creation of novel compounds with potential applications in various fields of chemistry (Moser & Vaughan, 2004).

Multicomponent Synthesis

Banfi et al. (2007) explored a two-step approach to the synthesis of diazepane or diazocane systems, utilizing a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This study underscores the compound's utility in enabling efficient and novel synthetic routes to complex heterocyclic systems (Banfi et al., 2007).

Future Directions

Research on 1,4-diazepane derivatives, including “(S)-1-Boc-2-Methyl-[1,4]diazepane”, is ongoing. For instance, a study has developed an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . This method could be a potential tool for constructing chiral 1,4-diazepanes of pharmaceutical importance .

properties

IUPAC Name

tert-butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUHWSHGYILARO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679416
Record name tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-2-Methyl-[1,4]diazepane

CAS RN

1035226-84-6
Record name tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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